![molecular formula C15H14ClNOS B8043365 N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. For instance, the preparation of similar compounds often involves multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, oxidation of this compound might produce a compound with a higher oxidation state, while reduction might produce a compound with a lower oxidation state.
Applications De Recherche Scientifique
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. For example, the compound might bind to a specific enzyme or receptor, modulating its activity and leading to downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide can be identified using databases such as PubChem, which provides information on structurally related molecules. These compounds might share similar chemical properties and biological activities, but each compound also has unique features that distinguish it from others.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound might have unique reactivity, stability, or biological activity that makes it particularly valuable for certain applications.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical properties make it valuable for studies in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights for researchers and industry professionals.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-13-6-8-14(9-7-13)19-10-15(17-11-18)12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIGLESFCMPORX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Cl)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
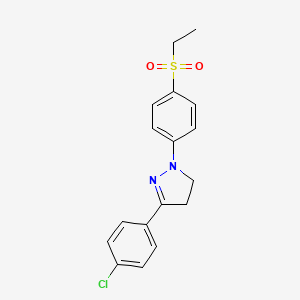

![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)
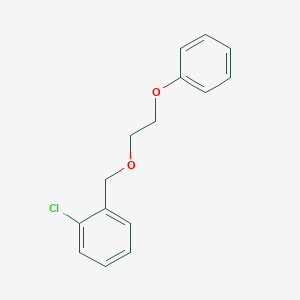
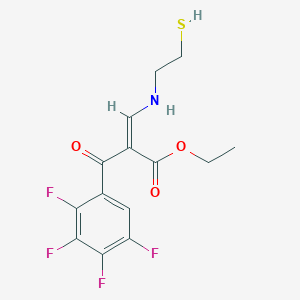
![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
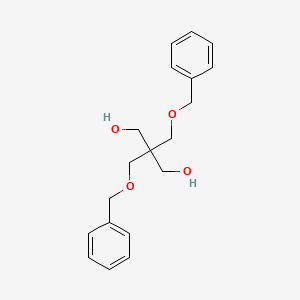
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)
![5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)
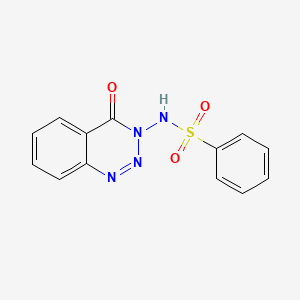
![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
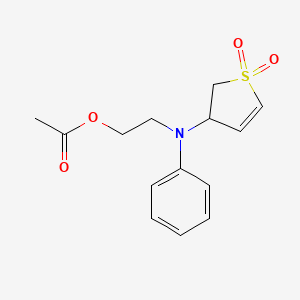
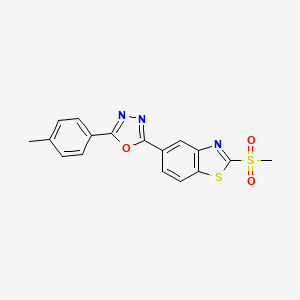
![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)
